BenchChemオンラインストアへようこそ!

1-Amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride

PET Radiochemistry Automated Radiosynthesis FACBC Production

1-Amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride (CAS 2059910-04-0), the hydrochloride salt of the non-natural amino acid FACBC, serves as the essential and most advanced precursor for the positron emission tomography (PET) radiotracer fluciclovine (^18F). This compound is a cyclic, fluorinated alpha-amino acid designed specifically to target upregulated amino acid transporters in tumor cells, enabling precise oncologic imaging.

Molecular Formula C5H9ClFNO2
Molecular Weight 169.58
CAS No. 2059910-04-0
Cat. No. B2622591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride
CAS2059910-04-0
Molecular FormulaC5H9ClFNO2
Molecular Weight169.58
Structural Identifiers
SMILESC1C(CC1(C(=O)O)N)F.Cl
InChIInChI=1S/C5H8FNO2.ClH/c6-3-1-5(7,2-3)4(8)9;/h3H,1-2,7H2,(H,8,9);1H
InChIKeyBBOCZBXXOVEPSO-WUADFYGQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride: A Critical PET Tracer Precursor for Oncologic Imaging


1-Amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride (CAS 2059910-04-0), the hydrochloride salt of the non-natural amino acid FACBC, serves as the essential and most advanced precursor for the positron emission tomography (PET) radiotracer fluciclovine (^18F) [1]. This compound is a cyclic, fluorinated alpha-amino acid designed specifically to target upregulated amino acid transporters in tumor cells, enabling precise oncologic imaging [2]. Its role in a clinically approved diagnostic pathway distinguishes it from generic amino acid analogs, making it a high-stakes procurement item for PET radiochemistry labs and manufacturers.

Why 1-Amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride Cannot Be Replaced by Its Structural Analogues


Procurement of a generic fluorinated cyclobutane amino acid is not a viable option for developers of fluciclovine (^18F), as the specific stereochemistry, functionalization for radiochemistry, and established regulatory pathway are inextricably linked to this precise molecule. The (1r,3r) stereoisomer, commonly referred to as the 'anti' isomer, exhibits the in vivo target affinity and metabolic stability necessary for human imaging [1]. In contrast, the 'syn' stereoisomer (1s,3r) demonstrates inferior tumor uptake properties [2]. Furthermore, use of the unlabeled hydrochloride salt form is non-negotiable for the reliable, high-yield automated radiosynthesis of the final drug product, where alternative salts or the free base may introduce variability in labeling efficiency and purity [3].

Evidence-Based Differentiation for 1-Amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride (CAS 2059910-04-0)


Superior Radiosynthesis Yield Using Hydrochloride Salt Precursor vs. Triflate-Based Method

The improved synthesis of the anti-[18F]FACBC precursor, which is formed as the hydrochloride salt, enabled a significantly higher decay-corrected radiochemical yield of 24% in an automated synthesis module [1]. This is a demonstrable improvement over the earlier triflate-based precursor synthesis, which provided the final radiotracer in an overall 12% yield (end of bombardment) [2]. The adoption of this specific precursor is directly responsible for a doubling of output, a critical factor for clinical supply chain feasibility.

PET Radiochemistry Automated Radiosynthesis FACBC Production

Higher Tumor-to-Normal Brain Contrast for Glioma Detection vs. [^11C]Methionine (MET)

In a clinical study involving six suspected high-grade glioma patients, the lesion-to-normal brain tissue (L/N) ratio was consistently higher for the ^18F-FACBC tracer, which is derived from this precursor, compared to the gold standard L-[methyl-^11C]methionine (MET). For example, in a 40-year-old female with a diffuse astrocytoma, the L/Nmean ratio was 3.85 for FACBC versus 2.02 for MET, and the L/Nmax ratio was 6.54 versus 3.06 [1]. This pattern of superior contrast was observed across all cases, leading to a clear advantage in tumor delineation.

Glioma Imaging Brain Tumor Detection Amino Acid PET Tracers

Dominant ASCT2 Transporter Targeting as a Distinctive Biological Mechanism in Breast Cancer vs. FET and FDG

The uptake of this compound's radiolabeled form (fluciclovine) in triple-negative breast cancer cells (HCC1806) was markedly reduced to 14-21% of baseline by competitive inhibition with high-affinity ASCT2 substrates (e.g., glutamine, alanine, serine). Knockdown of ASCT2 via siRNA similarly reduced uptake to 16-28% [1]. This establishes its primary mechanism of uptake via ASCT2, in stark contrast to [^18F]FET and [^11C]MET, which primarily rely on system L transporters (LAT1/2) [2]. This distinct transporter affinity provides a fundamentally different biological readout.

Breast Cancer Imaging Amino Acid Transporter ASCT2 Fluciclovine

High-Impact Procurement-Driven Applications for 1-Amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride


Commercial Radiopharmacy Production of [^18F]Fluciclovine for Prostate Cancer Imaging

The dominant industrial application for this precursor is the automated, Good Manufacturing Practice (GMP)-compliant synthesis of the FDA-approved drug Axumin® ([^18F]fluciclovine). The improved 24% yield facilitated by the hydrochloride salt precursor [1] directly translates to higher throughput and lower cost per patient dose, a key metric for radiopharmacies. Sourcing the correct (1r,3r) stereoisomer ensures the final product is biologically active and meets the specifications required by regulators [2].

Clinical Trials Evaluating Amino Acid Transporter ASCT2-Targeted Therapeutics

This compound is the specific precursor needed to produce the PET tracer that selectively images ASCT2 activity, a marker of glutamine addiction in cancers like triple-negative breast cancer [3]. Pharmaceutical companies developing ASCT2 inhibitors or other glutamine metabolism modulators require this tracer for patient stratification, target engagement studies, and early response assessment in Phase 0/I trials. Its unique transporter specificity, compared to LAT-targeting tracers, makes it an irreplaceable imaging biomarker for these specific drug development programs.

Advanced Brain Tumor Diagnostics for Biopsy Targeting and Recurrence Detection

For academic medical centers and in-vivo imaging core facilities, this precursor enables the production of [^18F]FACBC, which has been proven to provide higher tumor-to-normal tissue contrast (L/Nmax up to 6.54) in gliomas compared to the clinically established tracer [^11C]MET [4]. This superior contrast is critical for guiding stereotactic brain biopsies to the most aggressive tumor region and for confidently distinguishing true tumor recurrence from radiation necrosis, directly impacting neurosurgical and neuro-oncological decision-making.

Quote Request

Request a Quote for 1-Amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.